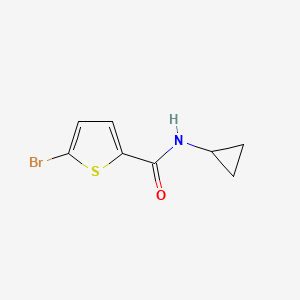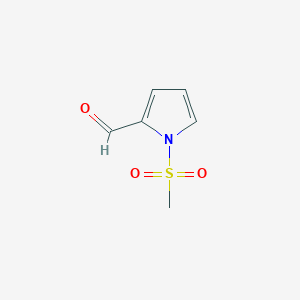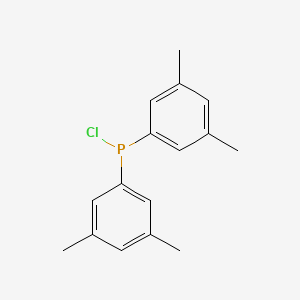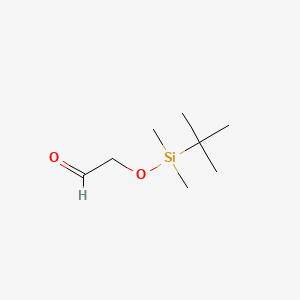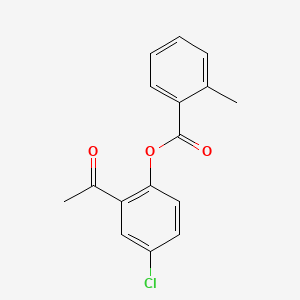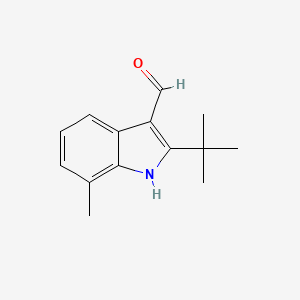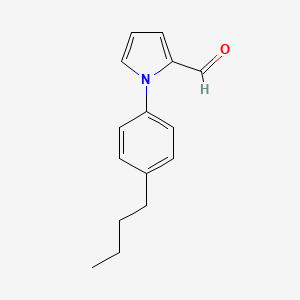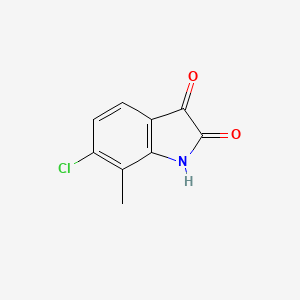
6-氯-7-甲基-1H-吲哚-2,3-二酮
描述
6-chloro-7-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-7-methyl-1H-indole-2,3-dione consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom at the 6th position and a methyl group at the 7th position . The indole ring is further substituted with two carbonyl groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
6-chloro-7-methyl-1H-indole-2,3-dione has a molecular weight of 195.60 and a molecular formula of C9H6ClNO2 . Its exact mass is 195.008713 and it has a density of 1.4±0.1 g/cm3 .科学研究应用
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. For example, in antiviral research, specific indole derivatives were prepared and tested for their inhibitory activity against influenza A .
- The results or outcomes obtained also vary. For instance, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .
- The methods of application or experimental procedures involve the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- The results or outcomes obtained from this research contribute to the development of novel methods of synthesis, which have attracted the attention of the chemical community .
- Bacterial bioconversion of indole is initiated by oxygenation of indole to various hydroxyindole derivatives .
- The methods of application or experimental procedures involve the use of specific enzymes with the ability to convert indole to indigo .
- The results or outcomes obtained from this research contribute to the development of new biotechnological applications, such as the production of indigo .
Pharmaceutical Research
Synthesis of Alkaloids
Biotechnological Applications
- Indole derivatives have shown potential as antibacterial agents .
- The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antibacterial activity .
- The results or outcomes obtained from this research contribute to the development of new antibacterial drugs .
- Indole derivatives have been found to possess antitumor activities .
- The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antitumor activity .
- The results or outcomes obtained from this research contribute to the development of new antitumor drugs .
- Indole derivatives have been found to possess anti-inflammatory activities .
- The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their anti-inflammatory activity .
- The results or outcomes obtained from this research contribute to the development of new anti-inflammatory drugs .
Antibacterial Applications
Antitumor Applications
Anti-Inflammatory Applications
- Indole derivatives have shown potential as antimicrobial agents .
- The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antimicrobial activity .
- The results or outcomes obtained from this research contribute to the development of new antimicrobial drugs .
- Indole derivatives have been found to possess antitubercular activities .
- The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antitubercular activity .
- The results or outcomes obtained from this research contribute to the development of new antitubercular drugs .
- Indole derivatives have been found to possess antidiabetic activities .
- The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antidiabetic activity .
- The results or outcomes obtained from this research contribute to the development of new antidiabetic drugs .
Antimicrobial Applications
Antitubercular Applications
Antidiabetic Applications
安全和危害
6-chloro-7-methyl-1H-indole-2,3-dione is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
未来方向
While there is limited information on the future directions of 6-chloro-7-methyl-1H-indole-2,3-dione, the study and development of indole derivatives is a promising field. Indole derivatives are important in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new indole derivatives and the exploration of their biological activities .
属性
IUPAC Name |
6-chloro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWRUGVSPIELCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403847 | |
| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-methyl-1H-indole-2,3-dione | |
CAS RN |
6374-90-9 | |
| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


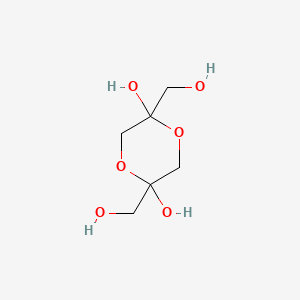
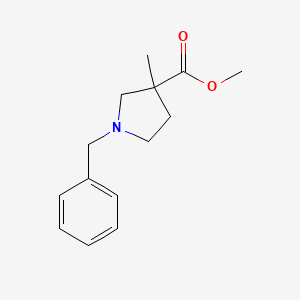
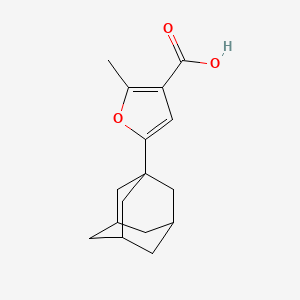
![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)
